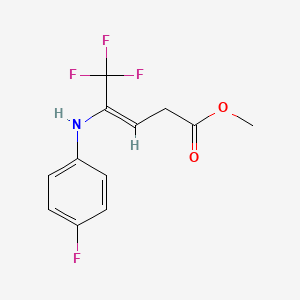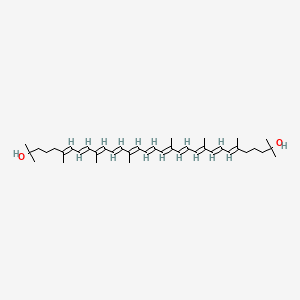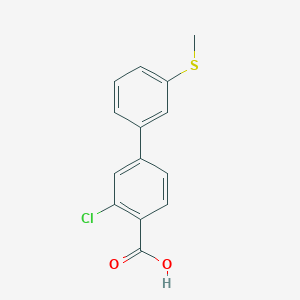![molecular formula C6H3BrIN3 B1148555 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1357947-08-0](/img/structure/B1148555.png)
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazolo[3,4-C]pyridine core. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine typically involves the halogenation of pyrazolo[3,4-C]pyridine derivatives. One common method is the sequential bromination and iodination of 1H-pyrazolo[3,4-C]pyridine . The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) in acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) are commonly used in solvents like dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated or alkylated derivatives of this compound .
科学的研究の応用
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: The compound is explored for its potential use in drug discovery and development.
作用機序
The mechanism of action of 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s halogen atoms may facilitate binding to target proteins through halogen bonding interactions, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-C]pyridine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
3-Iodo-1H-pyrazolo[3,4-C]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-3-chloro-1H-pyrazolo[3,4-C]pyridine: Contains a chlorine atom instead of iodine, which can influence its chemical properties and applications.
Uniqueness
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations . This dual halogenation makes it a valuable building block in synthetic chemistry and drug discovery .
特性
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYLFQIAAPJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
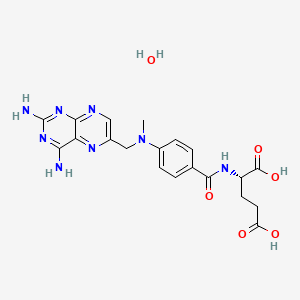


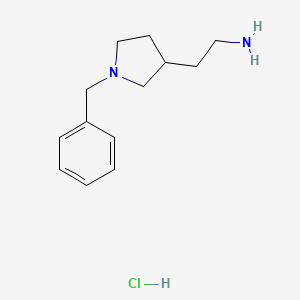
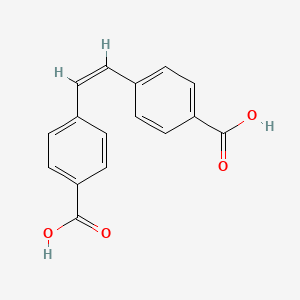
![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)
